molecular formula C23H20F2N2O3 B10956513 N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide

N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide

Cat. No.: B10956513
M. Wt: 410.4 g/mol
InChI Key: VXTANZRFIUGQPT-UHFFFAOYSA-N
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Description

N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE is a complex organic compound with the molecular formula C23H20F2N2O3 This compound is known for its unique chemical structure, which includes a benzoyl group, a difluorobenzohydrazide moiety, and a dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include benzoyl chloride, dimethylphenol, and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of bacteria by targeting key enzymes involved in cell wall synthesis. The compound’s hydrazide moiety is believed to play a crucial role in its antimicrobial activity by forming stable complexes with metal ions, thereby disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 2-{2-[(4-METHOXYPHENOXY)METHYL]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

Uniqueness

N’-{4-[(3,4-DIMETHYLPHENOXY)METHYL]BENZOYL}-2,5-DIFLUOROBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzohydrazide moiety, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C23H20F2N2O3

Molecular Weight

410.4 g/mol

IUPAC Name

N'-[4-[(3,4-dimethylphenoxy)methyl]benzoyl]-2,5-difluorobenzohydrazide

InChI

InChI=1S/C23H20F2N2O3/c1-14-3-9-19(11-15(14)2)30-13-16-4-6-17(7-5-16)22(28)26-27-23(29)20-12-18(24)8-10-21(20)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

VXTANZRFIUGQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=O)C3=C(C=CC(=C3)F)F)C

Origin of Product

United States

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